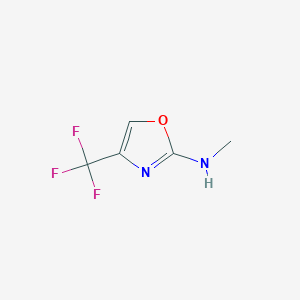

N-methyl-4-(trifluoromethyl)-1,3-oxazol-2-amine

Description

Properties

IUPAC Name |

N-methyl-4-(trifluoromethyl)-1,3-oxazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2O/c1-9-4-10-3(2-11-4)5(6,7)8/h2H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQHVVFXIKZBSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CO1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223685-29-8 | |

| Record name | N-methyl-4-(trifluoromethyl)-1,3-oxazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(trifluoromethyl)-1,3-oxazol-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of this compound precursors in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and the reaction is carried out at elevated temperatures to facilitate the formation of the oxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(trifluoromethyl)-1,3-oxazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxazole and amine derivatives, which can be further utilized in different applications.

Scientific Research Applications

N-methyl-4-(trifluoromethyl)-1,3-oxazol-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-methyl-4-(trifluoromethyl)-1,3-oxazol-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-(Trifluoromethyl)-1,3-oxazol-2-amine (CAS: 35629-71-1)

- Molecular Formula : C₄H₃F₃N₂O

- Key Difference : Lacks the N-methyl group.

5-(Trifluoromethyl)-1,3-oxazol-2-amine (CAS: 714972-00-6)

- Molecular Formula : C₄H₃F₃N₂O

- Key Difference : Trifluoromethyl group at position 5 instead of 4.

- Impact : Positional isomerism alters electronic distribution. The 5-trifluoromethyl substituent may reduce ring electron density compared to the 4-position, influencing reactivity in electrophilic substitutions.

Table 1: Substituent Position Comparison

| Compound | Substituent Position | Molecular Formula | logP* | Key Property Differences |

|---|---|---|---|---|

| Target Compound | 4-CF₃, 2-NHCH₃ | C₅H₅F₃N₂O | 1.8 | Higher lipophilicity, metabolic stability |

| 4-(Trifluoromethyl)-oxazol-2-amine | 4-CF₃, 2-NH₂ | C₄H₃F₃N₂O | 1.3 | Increased polarity, lower bioavailability |

| 5-(Trifluoromethyl)-oxazol-2-amine | 5-CF₃, 2-NH₂ | C₄H₃F₃N₂O | 1.3 | Altered electronic effects, potential reactivity differences |

*logP estimated using fragment-based methods.

Core Heterocycle Modifications

N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

- Key Difference : Replaces oxazole with thiazole (sulfur atom at position 1).

- Impact : Thiazole’s sulfur enhances polarizability, enabling stronger van der Waals interactions. This compound demonstrated antibacterial activity against Staphylococcus aureus (MIC: 8 µg/mL).

N,N-bis((1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-4-(4-methoxyphenyl)thiazol-2-amine

Table 2: Heterocycle Core Comparison

Substituent Bulk and Hydrophobicity

N-methyl-5-(naphthalen-1-yl)oxazol-2-amine

- Key Difference : Naphthyl group at position 5 instead of trifluoromethyl.

- Impact : The bulky naphthyl group increases hydrophobicity (logP ~3.5), enhancing binding to hydrophobic enzyme pockets but reducing aqueous solubility.

4-Methyl-1,3-oxazol-2-amine (CAS: 35629-70-0)

Biological Activity

N-methyl-4-(trifluoromethyl)-1,3-oxazol-2-amine is a fluorinated heterocyclic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 175.09 g/mol. The presence of the trifluoromethyl group enhances its chemical properties, notably its lipophilicity and binding affinity to biological targets, making it a valuable candidate for drug development.

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. Research indicates that compounds containing the oxazole ring exhibit a broad spectrum of antimicrobial activities. For instance, derivatives of oxazole have been shown to inhibit various bacterial strains, including those resistant to conventional antibiotics .

Anticancer Activity

The compound has also demonstrated anticancer potential. Studies have reported that related oxazole derivatives exhibit cytotoxic effects against several cancer cell lines. For example, one study found that certain oxazole derivatives showed IC50 values in the micromolar range against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines .

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function .

Case Study 1: Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial efficacy of this compound against various bacterial strains, it was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4 to 16 µg/mL depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 4 |

Case Study 2: Anticancer Activity in Cell Lines

A series of experiments were conducted to assess the anticancer effects of this compound on different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.65 |

| HeLa | 2.41 |

| CaCo-2 | 5.00 |

These findings suggest that the compound has promising potential as an anticancer agent, particularly against breast and cervical cancers .

Applications in Drug Development

This compound is being explored for its applications in drug development. Its unique structural features allow it to serve as a building block for synthesizing more complex molecules with enhanced biological activity. Ongoing research aims to optimize its pharmacological profile for targeted therapies in conditions such as cancer and infectious diseases.

Q & A

Q. What are the common synthetic routes for N-methyl-4-(trifluoromethyl)-1,3-oxazol-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of precursor amines with trifluoromethyl-containing carbonyl intermediates. For example, refluxing in polar aprotic solvents (e.g., DMF or DMSO) with a base like K₂CO₃ at 80–100°C for 12–24 hours can yield the oxazole core. Methylation is achieved using methyl iodide or dimethyl sulfate under alkaline conditions. Optimizing stoichiometry, temperature, and solvent polarity improves yield and purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm the oxazole ring structure and substituents (e.g., trifluoromethyl and methyl groups).

- FT-IR : To identify C-F (1100–1200 cm⁻¹) and C=N (1650–1600 cm⁻¹) stretches.

- HRMS : For precise molecular weight validation.

- X-ray crystallography (if crystals are obtainable): To resolve bond angles and confirm stereoelectronic effects of the trifluoromethyl group .

Q. How is the antimicrobial activity of this compound evaluated in preliminary assays?

Standard protocols involve:

- Broth microdilution : To determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

- Agar diffusion : To assess zone-of-inhibition against fungal strains (e.g., C. albicans).

- Positive controls (e.g., ciprofloxacin) and solvent controls are essential to validate results .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity and bioactivity?

The -CF₃ group enhances lipophilicity, improving membrane permeability and metabolic stability. Electron-withdrawing effects polarize the oxazole ring, altering nucleophilic/electrophilic sites. This impacts binding to biological targets (e.g., enzyme active sites) and modulates cytotoxicity in cancer cell lines .

Q. What strategies are used to resolve contradictions in crystallographic data for this compound?

- SHELX refinement : Iterative cycles in SHELXL adjust thermal parameters and occupancy to reduce R-factors.

- Twinned data analysis : For crystals with pseudo-symmetry, twin-law matrices are applied.

- Validation tools : CheckCIF/PLATON identifies outliers in bond lengths/angles, ensuring compliance with IUCr standards .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved potency?

- Substituent variation : Replace the methyl group with bulkier alkyl chains to probe steric effects.

- Oxazole ring modification : Introduce electron-donating groups (e.g., -OCH₃) to modulate electronic properties.

- Biological testing : Compare IC₅₀ values across derivatives in enzyme inhibition assays (e.g., HDACs) to identify pharmacophores .

Q. What computational methods predict the compound’s interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.